
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite is an organic compound with a unique structure that includes multiple hydroxyl groups and a hypochlorite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite typically involves the reaction of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl alcohol with a hypochlorous acid source. The reaction is usually carried out under controlled conditions to ensure the selective formation of the hypochlorite ester. Common reagents used in this synthesis include sodium hypochlorite and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hypochlorite group to a hydroxyl group.
Substitution: The hypochlorite group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite has several applications in scientific research:
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and sanitizers.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite involves the release of hypochlorous acid, which is a strong oxidizing agent. This compound can disrupt cellular components, leading to antimicrobial effects. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octadecanoate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate
- 3-Hydroxy-2-(hydroxymethyl)-2-[(stearoyloxy)methyl]propyl stearate
Uniqueness
3-Hydroxy-2,2-bis(hydroxymethyl)propyl hypochlorite is unique due to its hypochlorite group, which imparts distinct chemical reactivity and potential applications in disinfection and antimicrobial formulations. The presence of multiple hydroxyl groups also enhances its solubility and reactivity in aqueous environments.
Properties
CAS No. |
36043-12-6 |
|---|---|
Molecular Formula |
C5H11ClO4 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] hypochlorite |
InChI |
InChI=1S/C5H11ClO4/c6-10-4-5(1-7,2-8)3-9/h7-9H,1-4H2 |
InChI Key |
XROGHFKSZVBSPD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)COCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



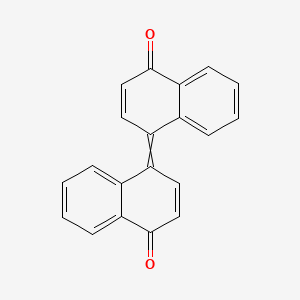
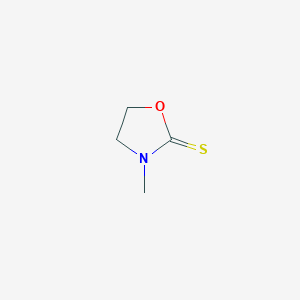
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)



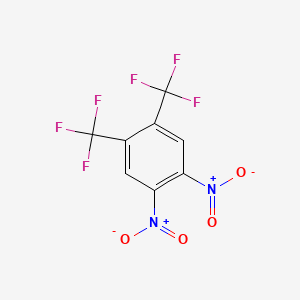
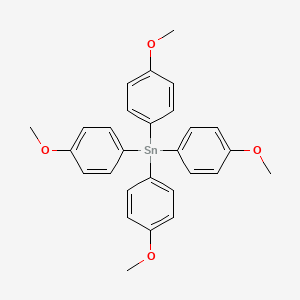
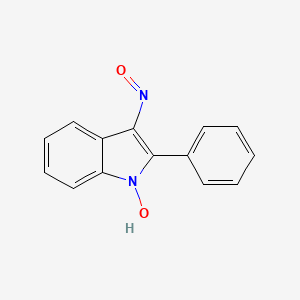
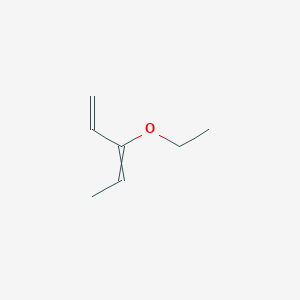


![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)
